Enhanced Lipophilicity for Improved Membrane Permeability vs. Unsubstituted Pyrazole Analog
The 3,5-dimethyl substitution on the pyrazole ring of the target compound significantly increases its lipophilicity compared to the unsubstituted analog 3-(1-pyrazolyl)benzaldehyde, which is critical for passive membrane diffusion and oral bioavailability . This is quantified by the consensus Log P (cLogP) values, where 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde exhibits a cLogP of 2.17, while 3-(1-pyrazolyl)benzaldehyde has a predicted XLogP3 value of 1.6, representing a 0.57 log unit increase .
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 2.17 |
| Comparator Or Baseline | 3-(1-pyrazolyl)benzaldehyde (CAS 852227-92-0): XLogP3 = 1.6 |
| Quantified Difference | Δ Log P = +0.57 |
| Conditions | Calculated values from PubChem and vendor datasheets; target compound values from Bidepharm (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT consensus), comparator from ChemSpider prediction. |
Why This Matters
Higher lipophilicity within an optimal range (1-3) can enhance a compound's ability to cross cell membranes, a critical factor for intracellular target engagement in early drug discovery.
